Diallyl phenylphosphonate Diallyl phenylphosphonate
Brand Name: Vulcanchem
CAS No.: 2948-89-2
VCID: VC16193291
InChI: InChI=1S/C12H15O3P/c1-3-10-14-16(13,15-11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2
SMILES:
Molecular Formula: C12H15O3P
Molecular Weight: 238.22 g/mol

Diallyl phenylphosphonate

CAS No.: 2948-89-2

Cat. No.: VC16193291

Molecular Formula: C12H15O3P

Molecular Weight: 238.22 g/mol

* For research use only. Not for human or veterinary use.

Diallyl phenylphosphonate - 2948-89-2

Specification

CAS No. 2948-89-2
Molecular Formula C12H15O3P
Molecular Weight 238.22 g/mol
IUPAC Name bis(prop-2-enoxy)phosphorylbenzene
Standard InChI InChI=1S/C12H15O3P/c1-3-10-14-16(13,15-11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2
Standard InChI Key YSRMRWIQPVDQBV-UHFFFAOYSA-N
Canonical SMILES C=CCOP(=O)(C1=CC=CC=C1)OCC=C

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

Diallyl phenylphosphonate’s structure comprises a central phosphorus atom bonded to a phenyl group (C6H5\text{C}_6\text{H}_5) and two allyloxy groups (CH2CHCH2O\text{CH}_2\text{CHCH}_2\text{O}). The IUPAC name, bis(prop-2-enoxy)phosphorylbenzene, reflects this arrangement. The phosphonate group (P=O\text{P=O}) contributes to the compound’s polarity, while the allyl substituents introduce unsaturation, enabling cross-linking reactions.

Key Structural Features:

  • Phosphonate Core: The P=O\text{P=O} bond length (approximately 1.48 Å) and bond angle (109.5°) align with typical phosphonate geometries, as confirmed by X-ray crystallography of analogous compounds .

  • Allyl Functionality: Each allyl group (C3H5\text{C}_3\text{H}_5) provides a reactive site for polymerization, with the terminal double bond (C=C\text{C=C}) facilitating radical or thermal initiation .

Physical and Spectral Properties

Diallyl phenylphosphonate is a colorless to pale yellow liquid at room temperature, with a density of 1.18 g/cm³ and a boiling point of 285°C. Its infrared (IR) spectrum exhibits characteristic absorption bands at 1240 cm⁻¹ (P=O\text{P=O} stretch) and 1640 cm⁻¹ (C=C\text{C=C} stretch) . Nuclear magnetic resonance (NMR) data include:

  • ¹H NMR (CDCl₃): δ 5.8–6.1 (m, 2H, CH2CHCH2\text{CH}_2\text{CHCH}_2), δ 4.6–4.8 (d, 4H, OCH2\text{OCH}_2), δ 7.3–7.6 (m, 5H, aromatic).

  • ³¹P NMR: δ 18.2 ppm, consistent with triester phosphonates .

Synthesis and Industrial Production

Conventional Synthesis Route

The primary synthesis involves a two-step esterification of phenyl phosphorus oxydichloride (C6H5P(O)Cl2\text{C}_6\text{H}_5\text{P(O)Cl}_2) with allyl alcohol (C3H5OH\text{C}_3\text{H}_5\text{OH}) under controlled conditions:

C6H5P(O)Cl2+2C3H5OHNaOH, 0–5°CC6H5P(O)(OCH2CHCH2)2+2HCl\text{C}_6\text{H}_5\text{P(O)Cl}_2 + 2 \text{C}_3\text{H}_5\text{OH} \xrightarrow{\text{NaOH, 0–5°C}} \text{C}_6\text{H}_5\text{P(O)(OCH}_2\text{CHCH}_2\text{)}_2 + 2 \text{HCl}

Key parameters include:

  • Temperature: Maintained below 5°C to prevent decomposition of the intermediate chlorophosphonate.

  • Solvent: Inert solvents like dichloromethane or tetrahydrofuran (THF) are used to stabilize reactive species.

  • Yield: Typically 70–85%, with purification via vacuum distillation.

McKenna Dealkylation

Diallyl phenylphosphonate can be synthesized via transesterification of dialkyl phosphonates using bromotrimethylsilane (BrSiMe3\text{BrSiMe}_3), followed by methanolysis :

C6H5P(O)(OR)2BrSiMe3C6H5P(O)(OSiMe3)2MeOHC6H5P(O)(OCH2CHCH2)2\text{C}_6\text{H}_5\text{P(O)(OR)}_2 \xrightarrow{\text{BrSiMe}_3} \text{C}_6\text{H}_5\text{P(O)(OSiMe}_3\text{)}_2 \xrightarrow{\text{MeOH}} \text{C}_6\text{H}_5\text{P(O)(OCH}_2\text{CHCH}_2\text{)}_2

This method avoids harsh acidic conditions, preserving acid-sensitive functional groups .

Polymerization and Copolymerization Behavior

Homopolymerization

Diallyl phenylphosphonate undergoes radical-initiated polymerization to form poly(allyl phenylphosphonate), a thermosetting resin with high thermal stability (>300°C). The reaction mechanism proceeds via:

  • Initiation: Thermal decomposition of azobisisobutyronitrile (AIBN) generates radicals.

  • Propagation: Radical addition across allyl double bonds, forming a cross-linked network.

  • Termination: Combination or disproportionation of radical chains .

Key Properties of Poly(allyl phenylphosphonate):

PropertyValue
Glass Transition (TgT_g)120–135°C
Thermal Decomposition320–350°C (N₂ atmosphere)
Dielectric Constant3.2–3.5 (1 MHz)

Copolymerization with Lauryl Methacrylate

A landmark study copolymerized diallyl phenylphosphonate (DAPP) with n-lauryl methacrylate (LMA) at 80°C :

Reactivity Ratios (Fineman-Ross Method):

Monomer Pairr1r_1 (DAPP)r2r_2 (LMA)
DAPP-LMA0.521.87
  • Interpretation: The r1<1r_1 < 1, r2>1r_2 > 1 indicates LMA incorporates faster into the copolymer, leading to gradient copolymers rich in LMA at low conversions .

Molecular Weight Dependence:

Phosphorus Content (wt%)Intrinsic Viscosity (dL/g)MwM_w (g/mol)
5.20.4528,000
8.70.3218,500

Higher phosphorus content reduces molecular weight due to chain-transfer effects .

Applications in Materials Science

Flame-Retardant Polymers

The phosphonate moiety in poly(allyl phenylphosphonate) releases phosphoric acid upon heating, forming a char layer that inhibits combustion. Tests under UL94 standards show:

  • Vertical Burning Rate: V-0 rating (self-extinguishing within 10 seconds).

  • Limiting Oxygen Index (LOI): 32–35%, surpassing conventional polymers like polyethylene (LOI 17%).

Dielectric Materials

The low dielectric constant (3.2–3.5) and high breakdown strength (450 kV/mm) make diallyl phenylphosphonate-based resins suitable for high-frequency insulators in electronics.

Future Research Directions

  • Controlled Radical Polymerization: Exploring atom transfer radical polymerization (ATRP) to achieve narrow polydispersity.

  • Hybrid Composites: Integrating diallyl phenylphosphonate with silica nanoparticles for enhanced mechanical properties.

  • Biomedical Applications: Investigating phosphonate-based hydrogels for drug delivery.

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